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molecular formula C12H18ClNO4 B3261813 Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride CAS No. 34841-03-7

Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride

Cat. No. B3261813
M. Wt: 275.73 g/mol
InChI Key: VQJYRSLAXYCOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05877200

Procedure details

To 150 mL of stirred methanol at 0° C. under nitrogen was slowly added thionyl chloride (14.2 mL, 194.4 mmol). To the reaction mixture was then added 3-amino-3-(3,4-dimethoxyphenyl)propionic acid (15.5 g, 64.8 mmol). The reaction mixture was stirred at 0° C. for 30 minutes and then allowed to warm to room temperature, and stirred overnight. The reaction solution was concentrated to an oil and then diluted with 200 mL of CH3OH/Et2O (1/3) and stirred. The resulting slurry was filtered and the solid was washed with a copious amount of ether. The solid was dried in vacuo (60° C., <1 mm) to afford 1.83 g (66%) of methyl 3-amino-3-(3,4-dimethoxyphenyl)propionate hydrochloride as a white powder: 1H NMR (DMSO-d6, 250 MHz) δ 8.59 (br s, 3 H, NH3), 6.9-7.3 (m, 3 H, Ar), 4.52 (overlapping dd, 1 H), 3.77 (s, 3 H, OCH3), 3.75 (s, 3 H, OCH3), 3.57 (s, 3 H, OCH3), 3.16 (dd, 1 H, J1 =6 Hz, J2 =16 Hz), 2.98 (dd, 1 H, J1 =8 Hz, J2 =16 Hz), 13C NMR (DMSO-d6) δ 169.6, 149.0, 129.0, 120.0, 111.5, 111.4, 55.7, 55.5, 51.7, 50.8, 38.5. Anal. Calcd for C12H18NO4Cl. Theoretical C, 52.27; H, 6.58; N, 5.08. Found C, 52.44; H, 6.53; N, 5.01.
Quantity
14.2 mL
Type
reactant
Reaction Step One
Quantity
15.5 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[NH2:5][CH:6]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([O:19][CH3:20])[CH:12]=1)[CH2:7][C:8]([OH:10])=[O:9].[CH3:21]O>>[ClH:3].[NH2:5][CH:6]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([O:19][CH3:20])[CH:12]=1)[CH2:7][C:8]([O:10][CH3:21])=[O:9] |f:3.4|

Inputs

Step One
Name
Quantity
14.2 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
15.5 g
Type
reactant
Smiles
NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated to an oil
ADDITION
Type
ADDITION
Details
diluted with 200 mL of CH3OH/Et2O (1/3)
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
WASH
Type
WASH
Details
the solid was washed with a copious amount of ether
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo (60° C., <1 mm)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.NC(CC(=O)OC)C1=CC(=C(C=C1)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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